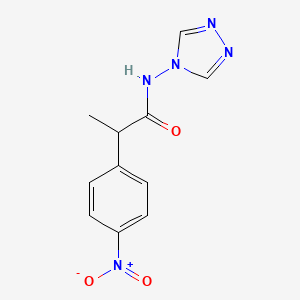
N-(3,4-dimethoxyphenyl)-2-phenoxybutanamide
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-2-phenoxybutanamide, also known as DPN, is a selective estrogen receptor modulator (SERM) that has been widely used in scientific research. DPN has been shown to have a high affinity for estrogen receptor beta (ERβ) and a low affinity for estrogen receptor alpha (ERα), making it a valuable tool for studying the actions of ERβ in various physiological processes.
Wirkmechanismus
N-(3,4-dimethoxyphenyl)-2-phenoxybutanamide acts as a selective agonist for ERβ, binding to the receptor and activating downstream signaling pathways. This activation can lead to changes in gene expression and cellular function, depending on the specific tissue and physiological context.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-2-phenoxybutanamide has been shown to have a range of biochemical and physiological effects in various tissues and systems. For example, it has been shown to promote bone formation and inhibit bone resorption, suggesting a potential role in the treatment of osteoporosis. N-(3,4-dimethoxyphenyl)-2-phenoxybutanamide has also been shown to have protective effects in the cardiovascular system, reducing inflammation and oxidative stress. Additionally, N-(3,4-dimethoxyphenyl)-2-phenoxybutanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3,4-dimethoxyphenyl)-2-phenoxybutanamide is its selectivity for ERβ, which allows researchers to specifically study the actions of this receptor without the confounding effects of ERα activation. However, one limitation of N-(3,4-dimethoxyphenyl)-2-phenoxybutanamide is its relatively low potency compared to other SERMs, which may require higher concentrations for effective use in some experiments.
Zukünftige Richtungen
There are many potential future directions for research involving N-(3,4-dimethoxyphenyl)-2-phenoxybutanamide. One area of interest is the role of ERβ in cancer, particularly in breast cancer where ERα is a well-established therapeutic target. Additionally, further investigation into the effects of N-(3,4-dimethoxyphenyl)-2-phenoxybutanamide on the immune system and inflammation may provide insights into its potential therapeutic applications in autoimmune diseases. Finally, the development of more potent and selective ERβ agonists could lead to new treatments for a range of diseases and conditions.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-2-phenoxybutanamide has been used in a wide range of scientific research studies, including investigations into the role of ERβ in various physiological processes such as bone metabolism, cardiovascular function, and neuroprotection.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-4-15(23-14-8-6-5-7-9-14)18(20)19-13-10-11-16(21-2)17(12-13)22-3/h5-12,15H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMKXTSFYSPZNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)OC)OC)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(3,4-dichlorophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4075084.png)
![1,1'-[1,2-ethanediylbis(oxy)]bis(2,3-dimethylbenzene) - ethanedioic acid (1:1)](/img/structure/B4075094.png)

![(4-ethoxyphenyl)[4-(3-methyl-1-piperidinyl)-3-nitrophenyl]methanone](/img/structure/B4075104.png)
![1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperazine oxalate](/img/structure/B4075107.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]azepane oxalate](/img/structure/B4075110.png)
![1-[3-(4-chloro-3-ethylphenoxy)propyl]piperazine oxalate](/img/structure/B4075119.png)
![1-[2-(2-ethoxyphenoxy)ethyl]azepane oxalate](/img/structure/B4075127.png)

![N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4075159.png)
![4-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-2,6-dimethylmorpholine oxalate](/img/structure/B4075161.png)
![4-benzyl-3-(4-methoxyphenyl)-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B4075171.png)

![1-[4-(3-ethylphenoxy)butyl]azepane oxalate](/img/structure/B4075184.png)